3-(1H-pyrazol-4-yl)piperidine
Overview
Description
3-(1H-pyrazol-4-yl)piperidine is a heterocyclic compound that features a pyrazole ring attached to a piperidine ring The pyrazole ring is a five-membered aromatic ring containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
For example, some pyrazole derivatives have been found to inhibit enzymes like cyclooxygenase-2 .
Mode of Action
Pyrazole derivatives often act by binding to their target proteins and inhibiting their activity .
Biochemical Pathways
Without specific information on “3-(1H-pyrazol-4-yl)piperidine”, it’s difficult to say which biochemical pathways it might affect. Pyrazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties can vary widely among different pyrazole derivatives .
Result of Action
Pyrazole derivatives can have a variety of effects depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrazole derivatives .
Biochemical Analysis
Biochemical Properties
3-(1H-pyrazol-4-yl)piperidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with various biomolecules. It has been observed to interact with enzymes such as soluble epoxide hydrolase, which is involved in the metabolism of epoxides to diols . This interaction is crucial as it can influence the regulation of blood pressure and inflammatory responses. Additionally, this compound has shown potential in binding to proteins involved in signal transduction pathways, thereby affecting cellular communication and response mechanisms .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, particularly those involving kinases and phosphatases, which are essential for the regulation of cellular activities . It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For instance, this compound has been shown to affect the expression of genes involved in inflammatory responses and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, it acts as an inhibitor of soluble epoxide hydrolase, thereby preventing the conversion of epoxides to diols and modulating physiological processes like inflammation and blood pressure regulation . Additionally, this compound can influence gene expression by binding to transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling pathways and gene expression, although the extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and modulating blood pressure . At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conversion to metabolites . These metabolic processes can influence the compound’s bioavailability and activity within the body. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, thereby impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic cation transporters, which facilitate its uptake and distribution within various cellular compartments . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can modulate enzymatic activities and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-4-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring. This pyrazole intermediate can then be reacted with a piperidine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyrazole or piperidine rings, leading to different structural analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
3-(1H-pyrazol-4-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
3-(1H-pyrazol-4-yl)piperidine can be compared to other similar compounds, such as:
3-(1H-pyrazol-4-yl)pyridine: This compound features a pyridine ring instead of a piperidine ring, which can alter its chemical properties and biological activity.
3-(1H-pyrazol-4-yl)pyrazole: This compound contains two pyrazole rings, which may enhance its binding affinity to certain targets.
3-(1H-pyrazol-4-yl)benzene:
The uniqueness of this compound lies in its combination of the pyrazole and piperidine rings, which can provide a balance of stability, reactivity, and biological activity that is advantageous for various applications.
Properties
IUPAC Name |
3-(1H-pyrazol-4-yl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-7(4-9-3-1)8-5-10-11-6-8/h5-7,9H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQLJAMVAKAJPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201308047 | |
Record name | 3-(1H-Pyrazol-4-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201308047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211515-46-6 | |
Record name | 3-(1H-Pyrazol-4-yl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211515-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1H-Pyrazol-4-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201308047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-pyrazol-4-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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